molecular formula C9H9NO2 B136583 2-Propenoic acid, 2-amino-3-phenyl- CAS No. 155172-79-5

2-Propenoic acid, 2-amino-3-phenyl-

Cat. No. B136583
M. Wt: 163.17 g/mol
InChI Key: YWIQQKOKNPPGDO-SOFGYWHQSA-N
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Patent
US08188089B2

Procedure details

A solution composed of the aminocinnamic acid (3 mmol), NaOH (33 mmol) and NaNO2 in water (10 mL) was added dropwise over 30 min with stirring to 48% fluoroboric acid (43 mmol) at 0-5° C. The mixture was stirred for 1 h, after which sulfamic acid was added until the mixture tested negative to starch-iodide paper. The crude solid was collected by filtration, dissolved in anhydrous acetone (10 mL) and then added dropwise with stirring over a 15 min period to ferrocene (0.056 g, 0.3 mmol) in acetone at rt. After an additional 15 min of stirring, the green reaction mixture was added to water (100 mL). A light-yellow precipitate was collected and the trace amount of ferrocene was removed in vacuo to afford the phenanthrene-9-carboxylic acid.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
33 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
43 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0.056 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C:2](=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].[OH-].[Na+].N([O-])=O.[Na+].F[B-](F)(F)F.[H+].S(=O)(=O)(O)N>O.CC(C)=O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH:12]1[C:7]2[CH:6]=[C:2]([C:3]([OH:5])=[O:4])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:1.2,3.4,5.6,10.11.12|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
NC(C(=O)O)=CC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
33 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
43 mmol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Seven
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.056 g
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crude solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in anhydrous acetone (10 mL)
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
After an additional 15 min of stirring
Duration
15 min
CUSTOM
Type
CUSTOM
Details
A light-yellow precipitate was collected
CUSTOM
Type
CUSTOM
Details
the trace amount of ferrocene was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.